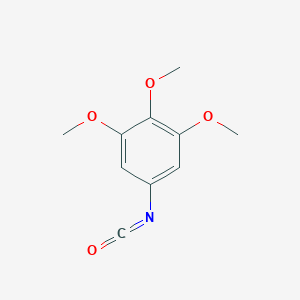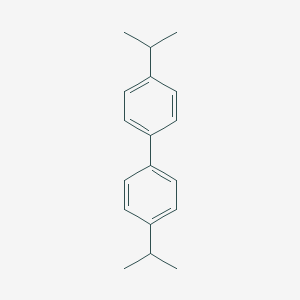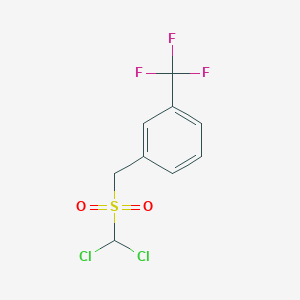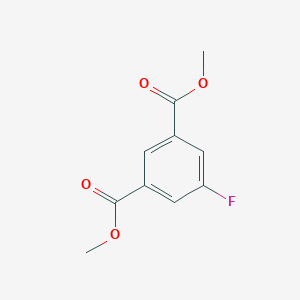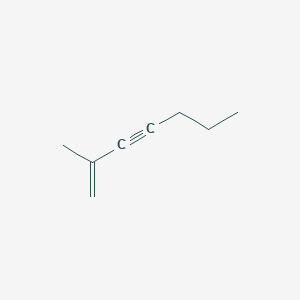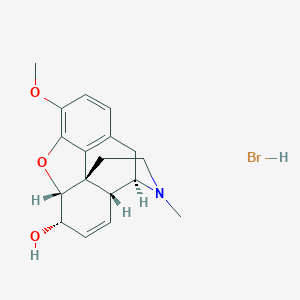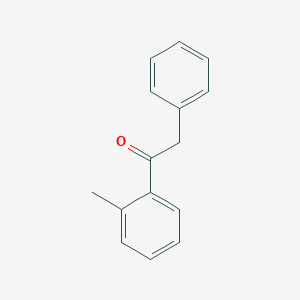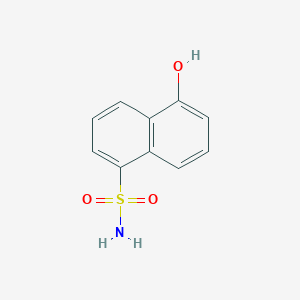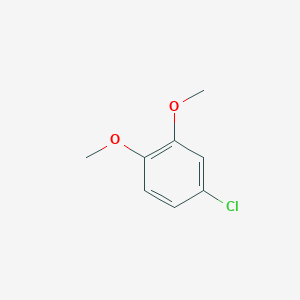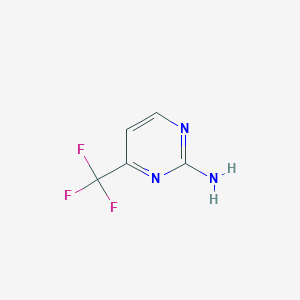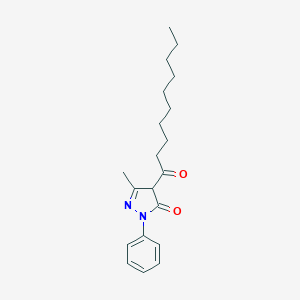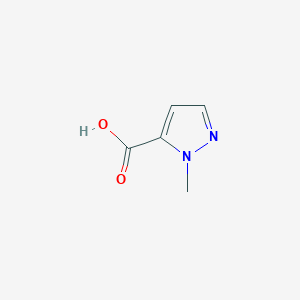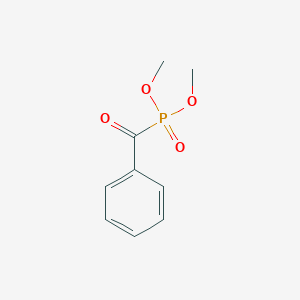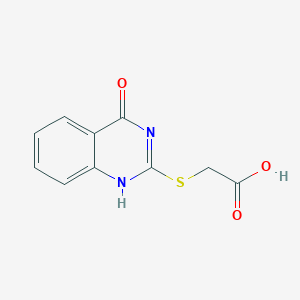
(4-羟基喹唑啉-2-基硫代)-乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a hydroxy group at the 4-position and a sulfanyl-acetic acid moiety at the 2-position of the quinazoline ring
科学研究应用
(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid has several scientific research applications:
Biology: It may serve as a probe for studying biological processes involving quinazoline derivatives.
Medicine: Quinazoline derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound could be explored for similar activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Sulfanyl-Acetic Acid Moiety: The sulfanyl-acetic acid moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazoline ring is replaced by a sulfanyl-acetic acid group.
Industrial Production Methods: Industrial production of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a quinone derivative.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The sulfanyl-acetic acid moiety can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
作用机制
The mechanism of action of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and sulfanyl-acetic acid groups could play a role in binding to these targets, influencing the compound’s biological activity.
相似化合物的比较
4-Hydroxyquinazoline: Lacks the sulfanyl-acetic acid moiety.
2-Hydroxyquinoline: Contains a hydroxy group at the 2-position instead of the 4-position.
Quinoxaline: Contains a different heterocyclic core structure.
Uniqueness: (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is unique due to the presence of both a hydroxy group at the 4-position and a sulfanyl-acetic acid moiety at the 2-position. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-4H,5H2,(H,13,14)(H,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJSWCZVASBMCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
